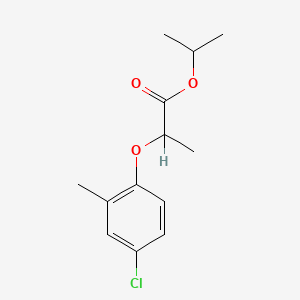

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate

Description

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate is an ester derivative of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), a synthetic auxin herbicide classified under HRAC Group O (auxin mimics) . The compound functions by disrupting plant cell growth, primarily targeting broadleaf weeds.

- Chemical structure: The ester replaces the carboxylic acid group of mecoprop with an isopropyl alkoxy group.

- Molecular formula: $ \text{C}{13}\text{H}{17}\text{ClO}3 $ (inferred from mecoprop’s formula, $ \text{C}{10}\text{H}{11}\text{ClO}3 $, and the isopropyl group).

- Applications: Likely used as a post-emergent herbicide with systemic activity, similar to other mecoprop esters .

Properties

CAS No. |

97635-47-7 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

propan-2-yl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C13H17ClO3/c1-8(2)16-13(15)10(4)17-12-6-5-11(14)7-9(12)3/h5-8,10H,1-4H3 |

InChI Key |

PECHYQPZTGMBNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:

Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.

Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.

Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with isopropanol to yield this compound

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. The process typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.

Catalysts: Using catalysts to enhance the reaction rate and selectivity.

Purification: Employing purification techniques such as distillation and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Isopropyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role as a biochemical tool.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of isopropyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Comparison with Other Mecoprop Esters

Mecoprop esters vary in their alkyl chain length and branching, influencing their physicochemical properties and herbicidal performance. Below is a comparative analysis based on available

Table 1: Physicochemical Properties of Mecoprop Esters

Key Observations:

- Water Solubility : Longer alkyl chains (e.g., octyl) reduce water solubility (100 μg/L), enhancing soil persistence, whereas shorter esters (e.g., isopropyl) may exhibit higher mobility .

- Volatility : The octyl ester’s low vapor pressure (0.001 Pa) suggests reduced volatilization compared to smaller esters, which may volatilize more readily under field conditions .

- Synthesis : Esters like 3-hydroxybutyl are synthesized via reverse-phase HPLC methods, achieving high purity (92.4–97.0%) .

Comparison with Other Phenoxy Herbicides

Mecoprop and its esters belong to a broader class of phenoxy herbicides. Below is a comparison with structurally related compounds:

Table 2: Structural and Functional Comparison with Phenoxy Herbicides

Key Differences:

- Efficacy : Mecoprop esters are more selective for certain weeds compared to 2,4-D, which has broader activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.